4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated pyrazole can then be reacted with an appropriate amine to form the carboxamide group.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide
- 2-Chloro-4-nitrophenyl derivatives
- Other pyrazole derivatives
Uniqueness
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C12H10BrClN4O3 |
---|---|
Molecular Weight |
373.59 g/mol |
IUPAC Name |
4-bromo-N-(2-chloro-4-nitrophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrClN4O3/c1-2-17-11(8(13)6-15-17)12(19)16-10-4-3-7(18(20)21)5-9(10)14/h3-6H,2H2,1H3,(H,16,19) |
InChI Key |
BOWDJSFQHZPIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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